molecular formula C12H13F3O2 B566970 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran CAS No. 1257664-99-5

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran

Cat. No.: B566970
CAS No.: 1257664-99-5
M. Wt: 246.229
InChI Key: DGOYASNJAXWLCO-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a tetrahydro-2H-pyran ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-trifluoromethylphenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

Biological Activity

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique tetrahydropyran ring structure, which is substituted with a trifluoromethylphenoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activity and applications in drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3O
  • Molecular Weight : Approximately 246.23 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess such activity.
  • Anti-inflammatory Effects : Given the role of trifluoromethyl groups in modulating inflammatory pathways, this compound may have potential in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that derivatives of tetrahydropyran compounds can exhibit cytotoxic effects against various cancer cell lines.

The precise mechanism of action for this compound remains unclear due to a lack of direct studies. However, it is likely that:

  • The trifluoromethyl group enhances binding affinity to target proteins or receptors.
  • The tetrahydropyran ring may facilitate interactions with cellular membranes or enzymes involved in metabolic pathways.

Research Findings and Case Studies

  • Synthesis and Evaluation :
    • A study highlighted the synthesis of various tetrahydropyran derivatives and their evaluation for biological activities, indicating that modifications can lead to enhanced efficacy against specific targets .
  • Comparative Analysis :
    • A comparative analysis of structurally similar compounds revealed that variations in substituents significantly affect biological activity, emphasizing the importance of the trifluoromethylphenoxy group in this compound .
  • Potential Applications :
    • Due to its structural uniqueness, this compound is being explored as a lead candidate for drug development, particularly in areas targeting inflammation and microbial infections .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesReported Biological Activity
This compoundC12H12F3OTetrahydropyran ring with trifluoromethyl substitutionAntimicrobial, anti-inflammatory (hypothetical)
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyranC13H14F3OMethylene bridge instead of tetrahydropyran ringAntimicrobial activity reported
N-hydroxy-4-{4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyranC19H18F3N2O4SAdditional functional groups enhancing activityAnticancer properties suggested

Safety and Handling

Due to the presence of fluorinated groups, it is advised to handle this compound with caution. Potential hazards associated with fluorinated compounds include corrosiveness and environmental concerns. Always refer to safety data sheets (SDS) for handling guidelines.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYASNJAXWLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682169
Record name 4-[3-(Trifluoromethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-99-5
Record name 4-[3-(Trifluoromethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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